

what is the chemical structure of Cantrixil (TRX-E-002-1)

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An In-depth Technical Guide to Cantrixil (TRX-E-002-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantrixil (TRX-E-002-1) is a novel, third-generation benzopyran molecule currently under investigation as a potent anti-cancer agent.[1][2][3] It is the biologically active enantiomer of a "super-benzopyran" and is classified as a flavonoid, specifically an isoflavone derivative.[1][4] Cantrixil has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell types, including chemo-resistant ovarian cancer stem cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to Cantrixil.

Chemical Structure and Properties

Cantrixil is a complex heterocyclic molecule with the systematic IUPAC name 4-(parahydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan. Its chemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C24H24O6	
Molecular Weight	408.45 g/mol	-
CAS Number	2135511-22-5	-
Chemical Class	Benzopyran, Isoflavone	-

Chemical Structure of Cantrixil (TRX-E-002-1):

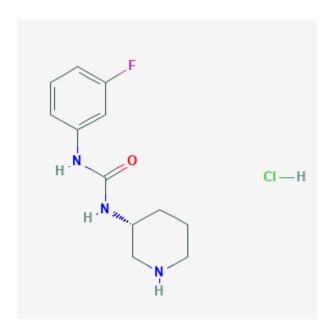


Image Source: PubChem CID 139034969

Mechanism of Action

Cantrixil exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by disrupting microtubule dynamics and activating apoptotic signaling pathways.

Inhibition of Tubulin Polymerization

A key mechanism of **Cantrixil** is its ability to inhibit tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis in cancer cells.



Modulation of Signaling Pathways

Cantrixil has been shown to modulate critical intracellular signaling pathways involved in cell survival and death. Specifically, it down-regulates the pro-survival MAPK/ERK pathway while activating the pro-apoptotic JNK pathway. This dual action shifts the cellular balance towards apoptosis.

Induction of Caspase-Mediated Apoptosis

The activation of the JNK pathway by **Cantrixil** leads to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun, in turn, triggers a cascade of events culminating in caspase-mediated apoptosis, a programmed cell death pathway essential for eliminating cancerous cells.

Experimental DataIn Vitro Cytotoxicity

Cantrixil has demonstrated potent cytotoxic activity against a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC₅₀) values for various cancer cell lines are presented below.

Cell Line	Cancer Type	IC ₅₀ (μΜ)
Ovarian Cancer Stem Cells (OCSC)	Ovarian	Potent (specific values not detailed in sources)
Prostate Cancer Cells	Prostate	≤0.1
Lung Cancer Cells	Lung	≤0.1
Pancreatic Cancer Cells	Pancreatic	Variable
Colorectal Cancer Cells	Colorectal	Variable
Glioblastoma Cells	Brain	Variable

Data sourced from a study on the pharmacology and toxicology of **Cantrixil**.

Preclinical Pharmacokinetics



Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of **Cantrixil**. The following tables summarize key pharmacokinetic parameters in rats and dogs following intraperitoneal administration.

Pharmacokinetic Parameters of TRX-E-002-1 in Rats (100 mg/kg IP)

Parameter	Female	Male	
C _{max} (ng/mL)	Not Specified	Higher than female	
T _{max} (h)	0.25	1	
AUC₀-∞ (ng·h/mL)	29,537	44,702	

Data from a preclinical study on Cantrixil.

Pharmacokinetic Parameters of TRX-E-002-1 in Dogs (IP Administration)

Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (h)	AUC₀–∞ (ng·h/mL)	Plasma Half- life (h)
10	626	0.5 - 2	4,395	2.0 - 2.7
30	1,935	0.5 - 2	11,300	2.0 - 2.7
100	6,795	0.5 - 2	58,550	2.0 - 2.7

Data from a preclinical study on Cantrixil.

Clinical Trial Data (Phase I)

A Phase I clinical trial (NCT02903771) was conducted to evaluate the safety, tolerability, and preliminary efficacy of intraperitoneally administered **Cantrixil** in patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer.



Parameter	Result
Maximum Tolerated Dose (MTD)	5 mg/kg
Stable Disease Rate (Monotherapy)	56%
Objective Response Rate (in combination with chemotherapy)	19%
Disease Control Rate (in combination with chemotherapy)	56%

Data from the Phase I clinical trial of Cantrixil.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

Tubulin Polymerization Assay

- Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence.
- General Protocol:
 - Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.
 - Cantrixil or a control vehicle is added to the reaction mixture.
 - The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.
 - Inhibition of polymerization is determined by comparing the polymerization kinetics in the presence of Cantrixil to the control.



Western Blotting for c-Jun Phosphorylation and Caspase Activation

- Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is
 used to measure the levels of phosphorylated c-Jun and cleaved (active) caspases.
- General Protocol:
 - Cancer cells are treated with Cantrixil or a control vehicle for a specified time.
 - Cells are lysed to extract total protein.
 - Protein concentration is determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked and then incubated with primary antibodies specific for phospho-c-Jun, total c-Jun, cleaved caspases, and a loading control (e.g., β-actin or GAPDH).
 - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo Assay)

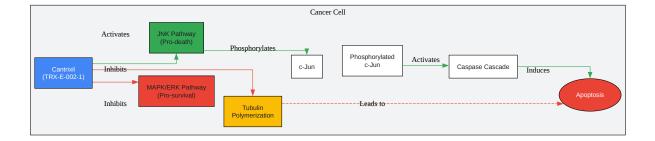
- Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates cytotoxicity.
- General Protocol:
 - Cancer cells are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with a range of concentrations of Cantrixil or a control vehicle.



- After a specified incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo) is added to each well.
- The absorbance or luminescence is measured using a microplate reader.
- The IC₅₀ value is calculated from the dose-response curve.

Visualizations Proposed Signaling Pathway of Cantrixil

The following diagram illustrates the proposed signaling pathway through which **Cantrixil** induces apoptosis in cancer cells.



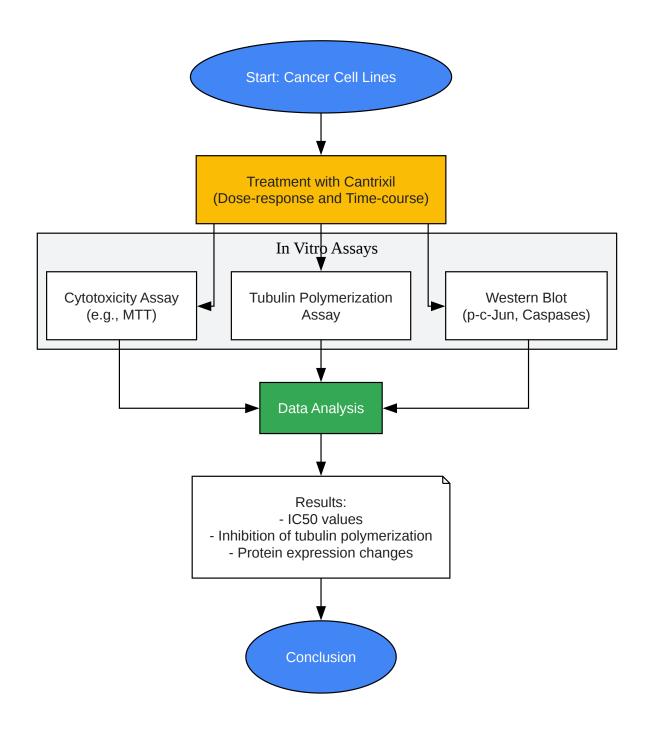
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Caption: Proposed signaling pathway of **Cantrixil** leading to apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of **Cantrixil**.





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Caption: General workflow for in vitro evaluation of Cantrixil.



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